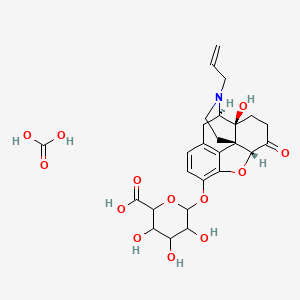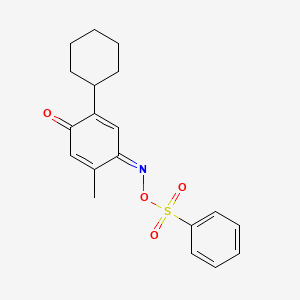
ML233
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML233 is a non-peptide apelin receptor agonist with the chemical name (E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1’-bi(cyclohexane)]-3,6-dien-2-one . It exhibits high selectivity for the apelin receptor over the angiotensin 1 receptor . This compound has been studied for its potential therapeutic applications, particularly in the cardiovascular system .
Preparation Methods
The synthesis of ML233 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Formation of the core structure: This involves cyclization reactions to form the bi(cyclohexane) core.
Functional group modifications: Introduction of the methyl, phenylsulfonyl, and oxime groups through various organic reactions such as alkylation, sulfonylation, and oximation.
Industrial production methods for this compound are not extensively documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
ML233 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the oxime group to form amines.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ML233 has several scientific research applications:
Chemistry: Used as a tool compound to study the apelin receptor and its signaling pathways.
Biology: Investigated for its role in modulating biological processes through the apelin receptor.
Industry: Potential applications in the development of new drugs targeting the apelin receptor.
Mechanism of Action
ML233 exerts its effects by binding to the apelin receptor, a G protein-coupled receptor. This binding activates intracellular signaling pathways, including the phosphorylation of Akt, a potent anti-apoptotic protein . The activation of these pathways leads to various physiological effects, such as modulation of cardiovascular functions and protection against neuronal cell death .
Comparison with Similar Compounds
ML233 is unique due to its high selectivity for the apelin receptor over the angiotensin 1 receptor . Similar compounds include:
Apelin-13: A peptide agonist of the apelin receptor.
Elabela: Another peptide ligand for the apelin receptor.
ML221: A non-peptide apelin receptor agonist with different selectivity and potency profiles.
This compound stands out due to its non-peptide nature and high selectivity, making it a valuable tool for studying the apelin receptor and its associated pathways .
Properties
Molecular Formula |
C19H21NO4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[(Z)-(5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate |
InChI |
InChI=1S/C19H21NO4S/c1-14-12-19(21)17(15-8-4-2-5-9-15)13-18(14)20-24-25(22,23)16-10-6-3-7-11-16/h3,6-7,10-13,15H,2,4-5,8-9H2,1H3/b20-18- |
InChI Key |
RSMZOLWJZGIWOV-ZZEZOPTASA-N |
SMILES |
CC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3 |
Isomeric SMILES |
CC\1=CC(=O)C(=C/C1=N/OS(=O)(=O)C2=CC=CC=C2)C3CCCCC3 |
Canonical SMILES |
CC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3 |
Synonyms |
(E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1/'-bi(cyclohexane)]-3,6-dien-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride](/img/structure/B1150217.png)
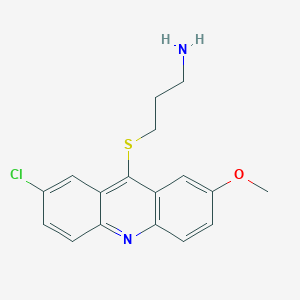


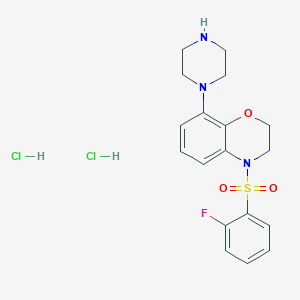

![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B1150241.png)



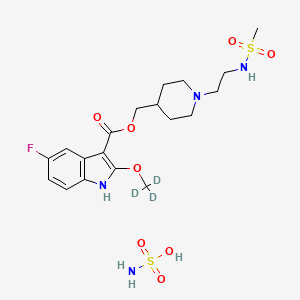
![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;dihydrochloride](/img/structure/B1150263.png)
